N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
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Overview
Description
The compound belongs to the class of organic compounds known as phenylpyrazoles . It is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with FAD-binding pocket .
Synthesis Analysis
The synthesis of similar compounds involves the use of p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . Microwave-assisted synthesis has been reported to take less time and produce higher yields of derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The aromatic signals appeared in the range 7.35–7.52 ppm while the amide peak was seen at 9.74 ppm .Chemical Reactions Analysis
The chemical reactions of similar compounds involve donating hydrogen free radicals . The compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The aromatic signals appeared in the range 7.35–7.52 ppm while the amide peak was seen at 9.74 ppm .Scientific Research Applications
Synthesis and Molecular Docking Study
Research by Katariya et al. (2021) focused on the synthesis of novel biologically potent heterocyclic compounds with anticancer and antimicrobial properties. These compounds were synthesized incorporating oxazole, pyrazoline, and pyridine heterocyclic entities. Their anticancer activity was evaluated against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with promising results. Additionally, these compounds showed good in vitro antibacterial and antifungal activities, suggesting their potential application in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Synthesis of Chlorantraniliprole
Aromatic Poly(sulfone sulfide amide imide)s
Mehdipour‐Ataei and Hatami (2007) explored the synthesis of new types of soluble thermally stable polymers, incorporating a diamine monomer containing flexible sulfone, sulfide, and amide units. These polymers have potential applications in high-performance materials due to their thermal stability and solubility properties (Mehdipour‐Ataei & Hatami, 2007).
Selective Hydrogenation of Nitroaromatics
Feng Xu et al. (2020) established a protocol for the selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines, highlighting the potential of nitrobenzamide derivatives in synthetic chemistry, especially in the synthesis of compounds with specific functional groups (Xu, Chen, Jiang, Cheng, Yu, & Su, 2020).
Mechanism of Action
The compound is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with FAD-binding pocket . The binding affinities of similar compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol .
Safety and Hazards
Future Directions
The results suggest that it is possible to develop selective inhibitors and that residues in the hydrophobic pocket are responsible for selectivity . These docking studies reveal that similar compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-11-4-3-5-12(8-11)22-17(14-9-28(27)10-15(14)21-22)20-18(24)13-6-1-2-7-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJZMXPXWNLKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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